molecular formula C15H19FN4 B6750994 1-[(4-fluoro-3-methylphenyl)methyl]-2-(1H-1,2,4-triazol-5-yl)piperidine

1-[(4-fluoro-3-methylphenyl)methyl]-2-(1H-1,2,4-triazol-5-yl)piperidine

Cat. No.: B6750994
M. Wt: 274.34 g/mol
InChI Key: DVPGUMFMHHPUPP-UHFFFAOYSA-N
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Description

1-[(4-fluoro-3-methylphenyl)methyl]-2-(1H-1,2,4-triazol-5-yl)piperidine is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

1-[(4-fluoro-3-methylphenyl)methyl]-2-(1H-1,2,4-triazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN4/c1-11-8-12(5-6-13(11)16)9-20-7-3-2-4-14(20)15-17-10-18-19-15/h5-6,8,10,14H,2-4,7,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPGUMFMHHPUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCCCC2C3=NC=NN3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-fluoro-3-methylphenyl)methyl]-2-(1H-1,2,4-triazol-5-yl)piperidine typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the triazole ring:

    Attachment of the fluorinated phenyl group: This can be done through nucleophilic substitution reactions where a fluorinated benzyl halide reacts with the piperidine-triazole intermediate.

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(4-fluoro-3-methylphenyl)methyl]-2-(1H-1,2,4-triazol-5-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing its chemical diversity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

1-[(4-fluoro-3-methylphenyl)methyl]-2-(1H-1,2,4-triazol-5-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the synthesis of materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-fluoro-3-methylphenyl)methyl]-2-(1H-1,2,4-triazol-5-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenyl group and triazole ring contribute to its binding affinity and specificity, modulating the activity of the target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and triazole-containing molecules. Compared to these, 1-[(4-fluoro-3-methylphenyl)methyl]-2-(1H-1,2,4-triazol-5-yl)piperidine stands out due to the presence of the fluorinated phenyl group, which can enhance its stability and binding properties. Examples of similar compounds are:

  • 1-[(4-chloro-3-methylphenyl)methyl]-2-(1H-1,2,4-triazol-5-yl)piperidine
  • 1-[(4-bromo-3-methylphenyl)methyl]-2-(1H-1,2,4-triazol-5-yl)piperidine

These comparisons highlight the unique aspects of the compound, such as its specific substituents and their impact on its chemical and biological properties.

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